molecular formula C17H20N6O2S B1684594 Gne-493 CAS No. 1033735-94-2

Gne-493

Cat. No.: B1684594
CAS No.: 1033735-94-2
M. Wt: 372.4 g/mol
InChI Key: LEXMMFPAPDGYGZ-UHFFFAOYSA-N
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Description

GNE-493 is a potent, selective, and orally available dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has shown potential anticancer activity by inhibiting various PI3K isoforms and mTOR, making it a promising candidate for cancer treatment .

Biochemical Analysis

Biochemical Properties

GNE-493 potently inhibits the viability, proliferation, and migration in different primary and established prostate cancer cells, provoking apoptosis . It interacts with the PI3K/mTOR pathway, blocking Akt-mTOR activation in primary human prostate cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking Akt-mTOR activation, which leads to inhibited viability, proliferation, and migration in prostate cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the PI3K/mTOR pathway. It acts as a dual inhibitor of PI3K and mTOR, leading to blocked Akt-mTOR activation .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit the growth of prostate cancer cells in laboratory settings. This includes long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, daily single dose this compound oral administration robustly inhibited the growth of the prostate cancer xenograft .

Metabolic Pathways

This compound is involved in the PI3K/mTOR metabolic pathway. It interacts with this pathway to exert its effects, including the inhibition of cell proliferation and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-493 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required purity standards for pharmaceutical applications. The production involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

GNE-493 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GNE-493

This compound stands out due to its improved metabolic stability, oral bioavailability, and excellent pharmacokinetic parameters. It has shown robust efficacy in various cancer models, including prostate and breast cancer, making it a promising candidate for further development .

Properties

IUPAC Name

2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXMMFPAPDGYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033735-94-2
Record name GNE-493
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-493
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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